molecular formula C6H10N2S2 B2378904 2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole CAS No. 746543-11-3

2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole

Cat. No.: B2378904
CAS No.: 746543-11-3
M. Wt: 174.28
InChI Key: XTATWIACDWQSJY-UHFFFAOYSA-N
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Description

2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole typically involves the reaction of 3-bromopropanamine with a thiazole derivative. The reaction is carried out under reflux conditions in the presence of a suitable base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction yields the desired product with good efficiency.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the amino or sulfanyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Another sulfur-containing heterocycle with antimicrobial properties.

    Thiazolidine: A related compound with applications in medicinal chemistry.

    Benzothiazole: Known for its use in the synthesis of dyes and pharmaceuticals.

Uniqueness

2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a sulfanyl group within the thiazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(1,3-thiazol-2-ylsulfanyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S2/c7-2-1-4-9-6-8-3-5-10-6/h3,5H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTATWIACDWQSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)SCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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